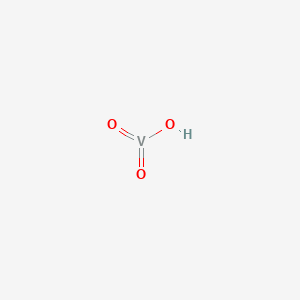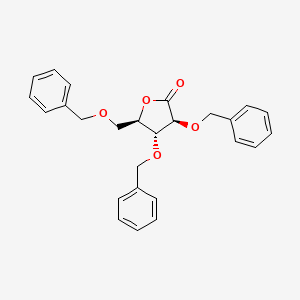
DOWEX(R) 50 WX8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DOWEX® 50 WX8 is a type of ion-exchange resin . It is a microporous copolymer of styrene and divinylbenzene (DVB), also known as a styrene-DVB gel . It is used as a stripper resin, a catalyst, and in deionizing supernatant fraction samples for paper chromatography .
Synthesis Analysis
The synthesis of DOWEX® 50 WX8 involves a suspension polymerization process . This process results in whole, spherical resin beads that are cleaner and perform more reliably and consistently than ground resins .Molecular Structure Analysis
The molecular structure of DOWEX® 50 WX8 is based on a microporous copolymer of styrene and divinylbenzene (DVB) . This structure results in maximum resistance to oxidation, reduction, mechanical wear, and breakage .Chemical Reactions Analysis
DOWEX® 50 WX8 is used as a catalyst in reactions involving acetic acid, benzyl alcohol, benzyl acetate, and water . The initial esterification rate depends on the reaction conditions, including catalyst loadings, temperatures, and feed compositions .Physical And Chemical Properties Analysis
DOWEX® 50 WX8 is a fine mesh resin with a particle size of 50-100 mesh . It has a cross-linkage of 8% . The resin has a capacity of 1.1 meq/mL by wetted bed volume . It is insoluble in common solvents .Aplicaciones Científicas De Investigación
Ion Exchange Resin
“DOWEX® 50 WX8” is a type of ion exchange resin . It is used in various scientific research applications due to its ability to exchange ions with the ions in a solution that it is in contact with. This property makes it useful in water treatment processes, where it can remove unwanted ions from water.
Catalyst
“DOWEX® 50 WX8” can also be used as a catalyst . In chemical reactions, catalysts are substances that increase the rate of a reaction without being consumed by the reaction itself. This makes “DOWEX® 50 WX8” useful in various chemical synthesis processes.
Separation Medium for Thin Layer Chromatography (TLC)
“DOWEX® 50 WX8” is used as a separation medium for thin layer chromatography . TLC is a technique used in labs to separate mixtures of compounds into their individual components.
Separation Medium for Low Pressure Liquid Chromatography (LPLC)
“DOWEX® 50 WX8” is also used as a separation medium for low pressure liquid chromatography . LPLC is a type of column chromatography used in biochemistry and organic chemistry to separate, identify, and purify components of a mixture.
Deionizing Supernatant Fraction Samples for Paper Chromatography
“DOWEX® 50 WX8” is employed in deionizing supernatant fraction samples for paper chromatography . Paper chromatography is a method used in chemistry for separating and identifying mixtures that are or can be colored, especially pigments.
Regeneration of Exhausted Resin
“DOWEX® 50 WX8” can be regenerated by 0.25N sulphuric acid when exhausted . This property makes it reusable, which is beneficial in industrial applications where cost-effectiveness is important.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
DOWEX® 50 WX8 is a promising material for use in fine chemical and pharmaceutical column separations . Its range of resin options not only enhances the ability to optimize laboratory separations but also simplifies the adjustments that are often necessary during process scale-ups . This can help ensure that success in the lab translates into success in pilot-scale as well as full-scale plant operations .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of DOWEX(R) 50 WX8 involves the crosslinking of styrene-divinylbenzene copolymer beads with chloromethyl groups followed by quaternization with trimethylamine.", "Starting Materials": [ "Styrene", "Divinylbenzene", "Chloromethyl methyl ether", "Trimethylamine", "Methanol", "Water" ], "Reaction": [ "Styrene and divinylbenzene are copolymerized in the presence of a free radical initiator to form copolymer beads.", "The copolymer beads are then reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst to introduce chloromethyl groups onto the copolymer backbone.", "The chloromethylated copolymer beads are then washed with methanol and water to remove any unreacted chloromethyl groups.", "The chloromethylated copolymer beads are then quaternized with trimethylamine to form DOWEX(R) 50 WX8.", "The final product is washed with water to remove any unreacted trimethylamine and dried." ] } | |
Número CAS |
11119-67-8 |
Nombre del producto |
DOWEX(R) 50 WX8 |
Fórmula molecular |
N/A |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




